An In-depth Technical Guide to 4-Isobutylphenylboronic Acid: Physicochemical Properties and Application Insights
An In-depth Technical Guide to 4-Isobutylphenylboronic Acid: Physicochemical Properties and Application Insights
This guide provides a comprehensive technical overview of 4-isobutylphenylboronic acid, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, offering not just data, but also the underlying scientific principles and practical methodologies for their validation. Our focus is on empowering the end-user with the knowledge to effectively utilize this building block in their research endeavors, particularly in the context of palladium-catalyzed cross-coupling reactions.
Core Molecular and Physical Characteristics
4-Isobutylphenylboronic acid, systematically named (4-(2-methylpropyl)phenyl)boronic acid, is a white solid at room temperature.[1][2] Its molecular structure, featuring a boronic acid functional group attached to a phenyl ring substituted with an isobutyl group at the para position, dictates its reactivity and physical behavior.
A summary of its key physical properties is presented in Table 1. It is crucial to note that while some of these properties are experimentally determined, others are predicted based on computational models. For rigorous scientific applications, experimental verification is always recommended.
Table 1: Key Physical Properties of 4-Isobutylphenylboronic Acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₂ | [2] |
| Molecular Weight | 178.04 g/mol | [2] |
| Melting Point | 117-120 °C | [1] |
| Boiling Point (Predicted) | 306.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.62 ± 0.10 | [1] |
| Appearance | White solid | [1] |
Solubility Profile: A Critical Parameter for Reaction Optimization
The solubility of a reagent is a pivotal factor in the success of a chemical reaction, influencing reaction rates, mass transfer, and ultimately, product yield and purity. While specific quantitative solubility data for 4-isobutylphenylboronic acid in a wide array of organic solvents is not extensively documented in peer-reviewed literature, we can infer its likely behavior from its structural analogues, such as phenylboronic acid and isobutoxyphenylboronic acid.[3][4]
Generally, arylboronic acids exhibit good solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone), moderate solubility in chlorinated solvents (e.g., chloroform), and low solubility in nonpolar hydrocarbon solvents.[3] The presence of the isobutyl group in 4-isobutylphenylboronic acid is expected to enhance its solubility in less polar organic solvents compared to the parent phenylboronic acid.
Experimental Protocol for Solubility Determination (Dynamic Method)
To empower researchers to generate their own precise solubility data, a reliable dynamic (turbidimetric) method is detailed below. This method involves visually or instrumentally detecting the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.[4]
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of 4-isobutylphenylboronic acid and the desired solvent into a sealed vial to create a biphasic mixture of known mole fraction.
-
Heating and Observation: Place the vial in a controlled heating block equipped with a magnetic stirrer. Heat the sample at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring.[4]
-
Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solid-liquid equilibrium point. This can be determined visually or more accurately by monitoring the turbidity of the solution with a luminance probe.[4]
-
Data Correlation: Repeat this process for various compositions to construct a solubility curve (mole fraction vs. temperature). The experimental data can then be correlated using thermodynamic models such as the λh-equation.[4]
Causality Behind Experimental Choices: The slow heating rate is crucial to ensure that the system remains close to thermodynamic equilibrium. Vigorous stirring is necessary to promote dissolution and prevent localized supersaturation. The use of a sealed vial prevents solvent evaporation, which would alter the composition of the mixture.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Logical flow for determining the pKa of a boronic acid.
Spectroscopic Characterization: Verifying Identity and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 4-isobutylphenylboronic acid is expected to show distinct signals corresponding to the aromatic protons and the protons of the isobutyl group. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, making their observation variable.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to the protons ortho to the boronic acid group, while the upfield doublet corresponds to the protons ortho to the isobutyl group.
-
Isobutyl Group:
-
A doublet for the two CH₂ protons adjacent to the aromatic ring.
-
A multiplet for the CH proton.
-
A doublet for the six equivalent CH₃ protons.
-
-
B(OH)₂ Protons: A broad singlet, which may appear over a wide range and is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbon attached to the boron atom (ipso-carbon) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
-
Isobutyl Group: Three distinct signals for the CH₂, CH, and CH₃ carbons.
Note: The presence of the trimeric anhydride (boroxine) as an impurity can complicate the NMR spectra. In DMSO-d₆, the boronic acid B(OH)₂ protons typically appear as a broad singlet, while the boroxine does not show this signal in the same region, allowing for an assessment of the acid-to-anhydride ratio. [5]
Stability, Storage, and Handling
Arylboronic acids, including 4-isobutylphenylboronic acid, require proper handling and storage to maintain their integrity and ensure safe use.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. [2][3]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. [3]* Stability: 4-Isobutylphenylboronic acid is a stable solid under recommended storage conditions. However, like many boronic acids, it can undergo dehydration to form the corresponding cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water.
-
Handling: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It may cause skin, eye, and respiratory irritation. [2]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. [2]
Relevance in Suzuki-Miyaura Cross-Coupling Reactions
The physical properties of 4-isobutylphenylboronic acid are directly linked to its performance in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.
-
Solubility: Adequate solubility in the reaction solvent is essential for the boronic acid to participate effectively in the catalytic cycle. The choice of solvent can significantly impact the reaction rate and yield. [3]* Purity: The purity of the boronic acid is of paramount importance. Impurities can poison the palladium catalyst, leading to lower yields and the formation of byproducts. [1][6]The presence of boroxine can also affect the reaction stoichiometry.
-
Stability: The propensity of boronic acids to undergo protodeboronation (cleavage of the C-B bond by a proton source) is a potential side reaction in Suzuki-Miyaura couplings. [4]The reaction conditions, particularly the choice of base and solvent, should be optimized to minimize this undesired pathway.
Diagram 3: Influence of Physical Properties on Suzuki-Miyaura Coupling
Caption: Interplay of physical properties and reaction outcomes.
Conclusion
4-Isobutylphenylboronic acid is a valuable building block in organic synthesis, with its utility being intrinsically linked to its physical properties. A thorough understanding of its solubility, acidity, and stability, coupled with robust analytical characterization, is essential for its effective and reproducible application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this versatile reagent.
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-
4-Isobutylphenylboronic acid CAS#: 153624-38-5 - ChemicalBook.
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling - NINGBO INNO PHARMCHEM CO.,LTD.
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Journal of Solution Chemistry.
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents - Journal of Chemical & Engineering Data.
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4-Isobutylbenzeneboronic acid - CymitQuimica Safety Data Sheet.
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On the Computational Determination of the pKa of Some Arylboronic Acids - Molecules.
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews.
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Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
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Working with Hazardous Chemicals - Organic Syntheses.
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Phenylboronic acid - SAFETY DATA SHEET - Thermo Fisher Scientific.
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Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids - BOC Sciences.
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - Journal of the American Chemical Society.
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pKa measurement - University of Strathclyde.
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - Molecules.
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Bordwell pKa Table - Organic Chemistry Data.
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Working with Hazardous Chemicals - Organic Syntheses.
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Basic 1H- and 13C-NMR Spectroscopy - Metin Balcı.
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
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(Illustrative)